![molecular formula C18H22N4O3 B2469779 tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 840459-94-1](/img/structure/B2469779.png)

tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

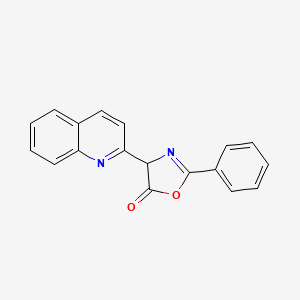

The compound “tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate” is a complex organic molecule. It contains a pyrroloquinoxaline core, which is a type of heterocyclic compound. Heterocycles are commonly found in many biologically active molecules, including pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. The presence of nitrogen in the ring structure could potentially allow for hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amino and carboxylate groups, both of which are common functional groups in organic chemistry and can participate in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate and amino groups could increase its solubility in polar solvents .科学的研究の応用

Rigid P-chiral Phosphine Ligands Synthesis

Imamoto et al. (2012) explored the synthesis of rigid P-chiral phosphine ligands, including 2,3-bis(tert-butylmethylphosphino)quinoxaline, for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands showed excellent enantioselectivities and high catalytic activities, underlining their potential in synthesizing chiral pharmaceutical ingredients with amino acid or secondary amine components Imamoto et al., 2012.

Metal-free C3-alkoxycarbonylation

Xie et al. (2019) presented a metal- and base-free method for preparing various quinoxaline-3-carbonyl compounds through oxidation coupling. This process includes tert-butyl carbazate as a coupling agent, demonstrating a practical approach to synthesizing motifs prevalent in bioactive natural products and synthetic drugs Xie et al., 2019.

Synthesis of Difluoromethylated Quinazolic Acid Derivatives

Hao et al. (2000) detailed a novel approach for synthesizing difluoromethylated quinazolic acid derivatives via intramolecular defluorinative cyclization. This synthesis pathway is notable for creating precursors to cyclic amino acids, highlighting the compound's versatility in organic synthesis Hao et al., 2000.

Anti-Mycobacterium Tuberculosis Agents

Jaso et al. (2005) synthesized and evaluated quinoxaline-2-carboxylate 1,4-dioxide derivatives for their in vitro antituberculosis activity. The study found that specific substituents significantly influence the compounds' activity, showcasing the importance of chemical modifications in developing effective pharmaceutical agents Jaso et al., 2005.

Metal-free Synthesis of N-heterocycles

Viji et al. (2020) developed a metal-free procedure for synthesizing various N-heterocycles, including pyrrolo[1,2-a]quinoxalines, employing tert-butyl hydrogen peroxide for in situ generation of aldehyde from α-hydroxy acid. This method emphasizes the compound's role in facilitating efficient and versatile heterocyclic syntheses Viji et al., 2020.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-18(2,3)25-17(23)13-14-16(22(15(13)19)9-10-24-4)21-12-8-6-5-7-11(12)20-14/h5-8H,9-10,19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABJPTOAWBERHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2469696.png)

![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469697.png)

![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2469698.png)

![2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-methoxyethyl)acetamide](/img/structure/B2469704.png)

![5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2469706.png)

![5-(Tert-butoxy)-1-oxaspiro[2.3]hexane](/img/structure/B2469707.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2469709.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2469711.png)

![N-benzyl-2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2469719.png)